Theviridoside

Catalog No.
S606694
CAS No.
23407-76-3
M.F
C17H24O11
M. Wt
404.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Theviridoside

CAS Number

23407-76-3

Product Name

Theviridoside

IUPAC Name

methyl (1S,4aR,7aR)-4a-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate

Molecular Formula

C17H24O11

Molecular Weight

404.4 g/mol

InChI

InChI=1S/C17H24O11/c1-25-14(23)8-6-26-15(10-7(4-18)2-3-17(8,10)24)28-16-13(22)12(21)11(20)9(5-19)27-16/h2,6,9-13,15-16,18-22,24H,3-5H2,1H3/t9-,10+,11-,12+,13-,15+,16+,17+/m1/s1

InChI Key

LDBMLOLBWUOZGG-DOFVRBEMSA-N

SMILES

COC(=O)C1=COC(C2C1(CC=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O

Synonyms

theviridoside

Canonical SMILES

COC(=O)C1=COC(C2C1(CC=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@H]2[C@@]1(CC=C2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Source and Chemical Properties:

Theviridoside is a cardiac glycoside, a type of naturally occurring compound found in various plants, particularly in the Apocynaceae family, which includes species like Thevetia peruviana (Yellow Oleander) and Bigonia binata. It is a white, crystalline compound with a bitter taste and poor water solubility.

Potential Biological Activities:

Initial studies suggest that theviridoside might possess various biological activities, including:

  • Antitrypanosomal activity: In vitro studies have shown theviridoside to be effective against Trypanosoma cruzi, the parasite responsible for Chagas disease.
  • Antioxidant activity: Theviridoside has exhibited free radical scavenging activity in cell-free systems [].
  • Antimicrobial activity: Some studies have reported theviridoside showing antibacterial and antifungal properties, although further research is needed.

Important Considerations:

It is crucial to note that:

  • Limited research: The current research on theviridoside is limited, and most studies are conducted in vitro (laboratory settings). Further in vivo (animal) and clinical (human) studies are needed to confirm its potential therapeutic effects and safety profile [].
  • Toxicity: Theviridoside, like other cardiac glycosides, is highly toxic and can cause severe cardiac arrhythmias and other adverse effects if ingested [].

Theviridoside is a natural iridoid glucoside predominantly found in the leaves of Cerbera odollam and Thevetia peruviana. This compound belongs to a class of glycosides, where a sugar molecule is covalently bonded to a non-sugar moiety, known as the aglycone. The structure of Theviridoside includes a glucose unit linked to an iridoid structure, which is characteristic of many plant secondary metabolites. Iridoids are known for their diverse biological activities and are often implicated in plant defense mechanisms against herbivores and pathogens .

  • The exact mechanism of Theviridoside's cytotoxicity (cell killing) is not fully elucidated in current research.
  • Further studies are required to understand how this compound interacts with cells and exerts its cytotoxic effects.
  • Theviridoside is reported to exhibit cytotoxicity [, ]. Due to its potential cell-killing properties, it should be handled with care in a laboratory setting.
  • Specific data on its toxicity in humans or animals is not available and should be established through further research.

Limitations and Future Research

  • Elucidating the detailed structure of Theviridoside.
  • Investigating its chemical reactivity and potential for synthesis.
  • Determining its physical and chemical properties.
  • Understanding its mechanism of cytotoxicity and potential for cancer research.
  • Evaluating its safety profile for handling and potential applications.
Typical of glycosides. These include:

  • Hydrolysis: The glycosidic bond can be cleaved by acid or enzymatic hydrolysis, releasing the aglycone and sugar components.
  • Degradation: Chemical degradation methods can be employed to elucidate its structure, often involving oxidation or reduction processes that modify the iridoid moiety .
  • Reactions with Alcohols: Theviridoside can participate in reactions with alcohols under acidic conditions, leading to the formation of esters or ethers .

Theviridoside exhibits notable biological activities, including:

  • Cytotoxicity: Research indicates that Theviridoside has cytotoxic properties, making it a candidate for further investigation in cancer therapy .
  • Antimicrobial Activity: Some studies suggest that it may possess antimicrobial effects, contributing to its traditional use in treating various ailments .
  • Anti-inflammatory Effects: There is evidence supporting its role in modulating inflammatory responses, although more research is needed to fully understand this activity.

The synthesis of Theviridoside can be approached through both natural extraction and synthetic methods:

  • Natural Extraction: Theviridoside is primarily obtained from plant sources like Cerbera odollam and Thevetia peruviana through solvent extraction techniques .
  • Chemical Synthesis: Laboratory synthesis may involve glycosylation reactions where an iridoid aglycone is combined with glucose or other sugars under specific catalytic conditions. Techniques such as Fischer glycosidation or Koenigs-Knorr reaction could be applied .

Theviridoside has potential applications in various fields:

  • Pharmaceuticals: Due to its cytotoxic and antimicrobial properties, it is being explored for use in drug development, particularly in oncology and infectious diseases .
  • Traditional Medicine: It has been used traditionally for treating gastrointestinal and respiratory disorders, showcasing its relevance in ethnopharmacology .
  • Agricultural Use: Its potential as a natural pesticide or herbicide is also under investigation due to its biological activity against pests.

Interaction studies involving Theviridoside focus on its effects when combined with other compounds:

  • Synergistic Effects: Research indicates that Theviridoside may enhance the efficacy of certain antibiotics or anticancer agents when used in combination therapies.
  • Metabolic Interactions: Studies on how Theviridoside interacts with metabolic pathways are ongoing, particularly regarding its absorption and bioavailability when administered with other substances.

Theviridoside shares structural and functional similarities with several other compounds. Here are some notable examples:

Compound NameSourceBiological Activity
ThevesideThevetia peruvianaAntimicrobial, cytotoxic
AucubinPlantago lanceolataAnti-inflammatory, hepatoprotective
LoganinCornus officinalisNeuroprotective, antioxidant
CatalpolRehmannia glutinosaAnti-inflammatory, immunomodulatory

Uniqueness of Theviridoside

What sets Theviridoside apart is its specific cytotoxicity profile and its potential applications in both traditional medicine and modern pharmacology. While other iridoids exhibit various health benefits, Theviridoside's unique structural features contribute to its distinct biological activities.

XLogP3

-2.9

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

6

Exact Mass

404.13186158 g/mol

Monoisotopic Mass

404.13186158 g/mol

Heavy Atom Count

28

Appearance

Powder

Wikipedia

Theviridoside

Dates

Modify: 2023-08-15

Explore Compound Types